molecular formula C28H21ClN4O3S B2407908 3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide CAS No. 361172-39-6

3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide

Cat. No.: B2407908
CAS No.: 361172-39-6
M. Wt: 529.01
InChI Key: YWAOYOIANHQRFB-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a methyl group, a phenoxyphenyl group, a thienopyrazole group, and an isoxazole group . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Again, without specific information, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies focused on the synthesis and structural characterization of compounds with structural motifs similar to the query compound, emphasizing the diversity in synthetic approaches and the importance of structural analysis in understanding compound properties:

  • Synthesis and Structural Characterization of Isostructural Compounds :

    • Research by Kariuki, Abdel-Wahab, and El‐Hiti (2021) discussed the synthesis and crystallization of isostructural compounds, highlighting the importance of single crystal diffraction for structure determination. This approach could be relevant for the synthesis and analysis of the queried compound (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
  • Molecular Docking and Quantum Chemical Calculations :

    • A study by Viji et al. (2020) explored molecular docking and quantum chemical calculations to understand the molecular structure and spectroscopic data of related compounds, providing a pathway for assessing the biological activity and interaction of similar compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
  • Synthesis, Characterization, and Cytotoxicity of Novel Derivatives :

    • Hassan, Hafez, and Osman (2014) synthesized and characterized novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against cancer cells. This indicates the potential therapeutic applications of such compounds (Hassan, Hafez, & Osman, 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN4O3S/c1-17-25(26(32-36-17)21-9-5-6-10-23(21)29)28(34)30-27-22-15-37-16-24(22)31-33(27)18-11-13-20(14-12-18)35-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAOYOIANHQRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)OC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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